molecular formula C9H11N3S B11765811 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11765811
M. Wt: 193.27 g/mol
InChI Key: NWAOALQKBABLQN-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features an imidazole ring fused with a benzene ring, along with an ethylthio group at the second position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine typically involves the condensation of an appropriate aromatic aldehyde with ammonium acetate and an ethylthio-substituted benzil. This reaction is often catalyzed by copper(I) iodide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The ethylthio and amine groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-1H-benzo[d]imidazol-5-amine: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-1H-benzo[d]imidazol-6-amine: Similar structure but with the amine group at the sixth position.

    2-(Ethylthio)-1H-benzo[d]imidazol-4-amine: Similar structure but with the amine group at the fourth position.

Uniqueness

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine is unique due to the specific positioning of the ethylthio and amine groups, which confer distinct chemical properties and biological activities. The presence of the ethylthio group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-ethylsulfanyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAOALQKBABLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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